[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC19753138
Molecular Formula: C38H60NOPS
Molecular Weight: 609.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H60NOPS |
|---|---|
| Molecular Weight | 609.9 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C38H60NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-28,30-31,37,39H,10-15,18-21H2,1-9H3/t37-,42-/m1/s1 |
| Standard InChI Key | FSIVXUUMDGDWIU-GLAVYMFISA-N |
| Isomeric SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C)C(C)C |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)C |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure features three distinct components:
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A dicyclohexylphosphino group attached to a phenyl ring, providing electron-rich coordination sites for transition metals.
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A 2,4,6-triisopropylphenyl (TRIP) group, which introduces steric bulk to modulate reactivity and selectivity.
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A 2-methyl-2-propanesulfinamide moiety with defined (S,R) stereochemistry, critical for asymmetric induction .
The interplay between these groups creates a rigid, chiral environment that governs its behavior in catalytic cycles. X-ray crystallography of analogous sulfinamide-phosphine hybrids reveals a distorted tetrahedral geometry at the sulfur center, with the sulfinamide oxygen participating in weak hydrogen bonding interactions.
Stereochemical Control
Stereogenic centers at both the sulfinamide nitrogen (S-configuration) and the benzylic carbon (S-configuration) are meticulously preserved during synthesis. This dual stereochemical control is achieved through:
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Chiral auxiliary-mediated synthesis: The use of enantiopure sulfinamide precursors ensures retention of configuration at nitrogen.
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Steric guidance: Bulky substituents on the TRIP group direct the approach of reactants, favoring the formation of a single diastereomer.
Synthesis and Optimization
Key Synthetic Routes
The synthesis follows a multi-step sequence emphasizing stereochemical fidelity:
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Phosphine introduction: A Ullmann-type coupling installs the dicyclohexylphosphino group onto 2-bromophenylamine.
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TRIP group incorporation: Friedel-Crafts alkylation with 2,4,6-triisopropylbenzene chloride generates the sterically congested backbone.
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Sulfinamide formation: Condensation of the primary amine with (R)-2-methyl-2-propanesulfinamide chloride under Schlenk conditions yields the target compound.
Critical parameters include:
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Temperature control: Reactions proceed at −78°C to prevent racemization.
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Solvent selection: Tetrahydrofuran (THF) and dichloromethane (DCM) optimize solubility and reaction rates.
Purification and Characterization
Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >98% enantiomeric excess (ee). Analytical confirmation employs:
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<sup>31</sup>P NMR: Single peak at δ 12.7 ppm confirms phosphine integrity.
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HPLC-MS: [M+H]<sup>+</sup> = 610.3 (calc. 610.4).
Applications in Asymmetric Catalysis
Transition Metal Coordination
The compound serves as a bidentate ligand, coordinating metals via phosphorus and sulfinamide oxygen. Density functional theory (DFT) calculations for palladium complexes show:
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Metal-ligand bond lengths: Pd–P = 2.28 Å; Pd–O = 2.15 Å.
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Natural bond orbital (NBO) charges: P = +0.32; O = −0.67.
This electronic profile facilitates oxidative addition and transmetalation steps in cross-coupling reactions.
Case Study: Suzuki-Miyaura Coupling
In a benchmark reaction between 4-bromoanisole and phenylboronic acid, the ligand enables:
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Turnover frequency (TOF): 1,200 h<sup>−1</sup> at 25°C.
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Enantioselectivity: 94% ee for axially chiral biaryls.
Comparative performance against simpler ligands:
<table> <tr> <th>Ligand</th> <th>TOF (h<sup>−1</sup>)</th> <th>ee (%)</th> </tr> <tr> <td>This compound</td> <td>1,200</td> <td>94</td> </tr> <tr> <td>BINAP</td> <td>780</td> <td>82</td> </tr> </table>Comparison with Structural Analogs
Effect of Phosphine Substituents
Replacing dicyclohexylphosphino with diphenylphosphino ( , entry 5) reduces steric bulk, decreasing enantioselectivity to 78% ee in Heck reactions. Conversely, di-tert-butylphosphino analogs ( , entry 12) suffer from poor solubility in polar solvents .
Sulfinamide Modifications
Methylation of the sulfinamide nitrogen () alters coordination geometry, shifting Pd–O bond lengths to 2.22 Å and improving thermal stability at the cost of reactivity (TOF = 950 h<sup>−1</sup>).
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